N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N'-[(4-FLUOROPHENYL)METHYL]ETHANEDIAMIDE
Description
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Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4/c1-25-16-8-5-13(11-17(16)26-2)9-10-21-18(23)19(24)22-12-14-3-6-15(20)7-4-14/h3-8,11H,9-10,12H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCWWSHODSQXDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings, including structural characteristics, biological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 423.51 g/mol. The compound features a dimethoxyphenyl group and a fluorophenyl moiety, which are pivotal in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂FNO₄S |
| Molecular Weight | 367.44 g/mol |
| InChI | InChI=1S/C18H22FNO4S/... |
| InChIKey | OARRAAUBLYNTTL-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have suggested that compounds with similar structures can inhibit prostate cancer cell proliferation and exhibit neuroprotective effects. The presence of fluorine and sulfur moieties enhances these activities by influencing the compound's interaction with biological targets .
- Antituberculosis Properties : Some derivatives have shown efficacy against Mycobacterium tuberculosis, indicating potential for development as anti-tuberculosis agents .
- Neuroprotective Effects : Compounds related to this compound have been implicated in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The structure-activity relationship (SAR) studies indicate that modifications in the molecular structure can significantly alter the potency and selectivity of the compound against various biological targets.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation.
- Modulation of Receptor Activity : It may interact with neurotransmitter receptors, contributing to its neuroprotective effects.
Case Studies and Research Findings
- Study on Prostate Cancer Cells :
- Neuroprotection in Animal Models :
- Antituberculosis Activity :
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₁₈H₃₁F₃N₃O₄S
- Molecular Weight : 483.5 g/mol
- Key Functional Groups : The compound features a dimethoxybenzene moiety and a fluorophenyl group, which contribute to its chemical reactivity and biological activity.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Anticancer Activity
Studies have suggested that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the dimethoxybenzene ring enhance the compound's ability to inhibit tumor growth in vitro .
Neuroprotective Effects
Research indicates potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's:
- Findings : In animal models, the compound showed promise in reducing amyloid plaque formation, a hallmark of Alzheimer's disease .
Materials Science
The compound's unique chemical structure allows it to be used in the development of advanced materials.
Organic Electronics
Due to its electron-donating properties, it can be utilized in organic light-emitting diodes (OLEDs):
- Application : The incorporation of this compound into OLED formulations has resulted in improved efficiency and stability compared to conventional materials .
Biological Research
The compound is also valuable in biological studies as a tool for understanding cellular mechanisms.
Biomarker Development
Research has explored its use as a fluorescent marker for tracking cellular processes:
- Example : In live-cell imaging studies, derivatives of the compound have been employed to visualize cellular dynamics in real-time .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Neuroprotective | Reduces amyloid plaque formation | |
| Fluorescent Marker | Used for live-cell imaging |
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Alkylation | Dimethoxybenzene, alkyl halide |
| Step 2 | Coupling | Fluorophenyl derivative |
| Step 3 | Amide Formation | Amine and acid chloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
